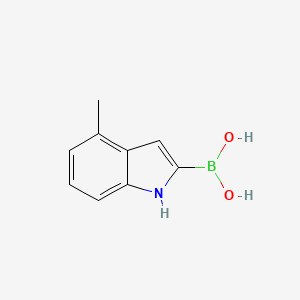

4-Methyl-1H-indole-2-boronic acid

Description

Properties

IUPAC Name |

(4-methyl-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRFOWSRXFBRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2N1)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4 Methyl 1h Indole 2 Boronic Acid

The fundamental physicochemical properties of 4-Methyl-1H-indole-2-boronic acid are crucial for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1446261-31-9 | bldpharm.comchemicalbook.com |

| Molecular Formula | C₉H₁₀BNO₂ | chemicalbook.com |

| Molecular Weight | 174.99 g/mol | chemicalbook.com |

| Boiling Point | 433.2±37.0 °C | chemicalbook.com |

| MDL Number | MFCD11858396 | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Characterization

The synthesis of indolylboronic acids can be achieved through various methods, with Miyaura borylation being a prominent technique for creating boronic acids and their derivatives. nih.gov This typically involves the reaction of an aryl or hetaryl halide with a borylation reagent in the presence of a transition metal catalyst. nih.gov Another approach is the decarboxylative cross-coupling of indole (B1671886) carboxylic acids or their thioester derivatives. nih.gov The synthesis of 4-methylindole (B103444) itself can be accomplished through methods like the Dobbs modification of the Bartoli indole synthesis. researchgate.net

Characterization of the resulting 4-Methyl-1H-indole-2-boronic acid would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. bldpharm.com

Applications in Organic Synthesis

Traditional Lithiation-Borylation Approaches

Traditional methods for the synthesis of indolylboronic acids often rely on the generation of highly reactive organometallic intermediates, such as organolithium or Grignard reagents, which are subsequently trapped with a boron-containing electrophile. nih.gov These methods are powerful but can be limited by the functional group tolerance due to the high reactivity of the organometallic species. organic-chemistry.org

Halide-to-Lithium Exchange and Subsequent Electrophilic Borylation

A classic and widely used method for preparing indolylboronic acids involves a halide-to-lithium exchange reaction. nih.govmdpi.com This process typically starts with a haloindole, which is treated with an organolithium reagent, most commonly n-butyllithium (nBuLi), to generate a lithiated indole intermediate. mdpi.comwikipedia.org This intermediate is then reacted with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate, to form the corresponding boronic acid or its ester derivative. nih.govmdpi.com

The rate of the lithium-halogen exchange is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org This method is kinetically controlled and is particularly effective for preparing aryl and vinyl lithium reagents. wikipedia.org For instance, the synthesis of 3-indolylboronic acid has been demonstrated through the reaction of 3-bromoindole with nBuLi, followed by the addition of triisopropyl borate. mdpi.com This approach, while effective, sometimes results in moderate yields. mdpi.com The use of flow chemistry has been explored to improve control over the exothermic nature of these low-temperature organometallic reactions, leading to more reproducible and scalable processes for preparing boronates via lithium-halogen exchange. nih.gov

Applications of Organolithium and Grignard Reagents in Indole Functionalization

Organolithium and Grignard reagents are fundamental tools for the functionalization of indoles. nih.govmasterorganicchemistry.com These reagents, formed by reacting an organic halide with lithium or magnesium metal respectively, act as potent nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org Their utility extends beyond simple borylation to include the introduction of various substituents onto the indole scaffold. nih.gov

The formation of organolithium reagents involves the reaction of an alkyl halide with two equivalents of lithium metal. youtube.com Similarly, Grignard reagents are prepared by reacting an alkyl or aryl halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) which stabilizes the reagent. libretexts.org Both types of reagents are highly reactive and sensitive to moisture and acidic protons, which necessitates the use of dry solvents and glassware. masterorganicchemistry.comlibretexts.org

In the context of indole synthesis, alkyllithium reagents have been employed in cascade reactions, such as the addition to o-aminostyrenes followed by trapping with an electrophile and subsequent ring closure to form the indole ring. nih.gov This methodology demonstrates the versatility of organolithium reagents in constructing the indole core itself. nih.gov For the synthesis of indolylboronic acids, both Grignard and organolithium reagents derived from haloindoles can be trapped with borate esters. nih.gov However, reactions involving Grignard reagents for this purpose have been reported to result in low yields. nih.gov The choice between an organolithium and a Grignard reagent can sometimes depend on the desired reactivity, with organolithiums generally being more reactive than their Grignard counterparts. youtube.com

Transition-Metal-Catalyzed Borylation Strategies

In recent years, transition-metal-catalyzed reactions have emerged as powerful and versatile alternatives to traditional methods for synthesizing indolylboronic acids. These methods often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity. nih.govorganic-chemistry.org

Miyaura Borylation of Haloindoles

The Miyaura borylation is a prominent cross-coupling reaction that synthesizes boronic esters from aryl or vinyl halides and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a base. alfa-chemistry.comresearchgate.net It is a highly reliable method for accessing a wide array of aryl- and heteroarylboronic esters, including those of indoles. nih.govmdpi.com

The palladium-catalyzed Miyaura borylation of haloindoles is a widely applicable method for preparing indole-based boronic esters. nih.govmdpi.com A common catalytic system involves a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate (B1210297) (KOAc), in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction proceeds by the oxidative addition of the haloindole to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the borylated indole and regenerate the catalyst. alfa-chemistry.com

The choice of base is critical to the success of the reaction, as a strong base can promote a competing Suzuki coupling of the product. organic-chemistry.org Weaker bases like KOAc and potassium phenoxide (KOPh) are often preferred. organic-chemistry.orgalfa-chemistry.com The reaction conditions are generally mild and tolerate a variety of functional groups, making this method highly versatile. alfa-chemistry.comresearchgate.net For example, haloindoles with ester, cyano, and nitro groups can be successfully borylated. researchgate.net The scope of the reaction includes various haloindoles, with both iodides and chlorides being effective coupling partners under palladium catalysis. nih.govmdpi.com While borylation of C-Cl, C-Br, and C-I bonds is common, the borylation of the stronger C-F bond is less frequent but has been achieved using cobalt and nickel catalysts. nih.gov

Recent advancements have focused on optimizing the reaction conditions further. For instance, using lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to enable the borylation to proceed at lower temperatures (35 °C) and with lower palladium catalyst loading. nih.govorganic-chemistry.org

The choice of the borylation reagent also plays a significant role in the outcome of the Miyaura borylation. The most commonly used reagent is bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgmdpi.com The resulting pinacol (B44631) esters are stable, can be purified by chromatography, and are suitable for direct use in subsequent cross-coupling reactions without the need for hydrolysis. organic-chemistry.org

Pinacolborane (HBpin) is another important boron source that can be used in Miyaura-type borylations. organic-chemistry.orgmdpi.com The use of HBpin can be advantageous in large-scale synthesis. organic-chemistry.org However, it can sometimes lead to side products arising from the dehalogenation of the aryl halide. organic-chemistry.org The reactivity of these boron sources can also be influenced by the specific catalytic system. For example, in platinum-catalyzed borylations of indoles, B₂pin₂ was found to be reactive while HBpin was not. mdpi.com The selection between B₂pin₂ and HBpin can therefore be tailored to the specific substrate and reaction conditions to achieve the desired outcome.

Table 1: Comparison of Synthetic Methodologies for Indolylboronic Acids

| Methodology | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Lithiation-Borylation | Haloindole, Organolithium (e.g., nBuLi), Borate ester | Well-established method | Requires low temperatures, sensitive to moisture and acidic protons, may have limited functional group tolerance |

| Miyaura Borylation | Haloindole, Diboron reagent (e.g., B₂pin₂), Palladium catalyst, Base | Mild reaction conditions, high functional group tolerance, good yields | Cost of palladium catalyst, potential for side reactions (e.g., competing Suzuki coupling) |

Direct C-H Borylation of Indoles

Direct C-H borylation has emerged as a powerful, atom-economical method for preparing borylated indoles. nih.gov This approach avoids the need for pre-functionalized starting materials. The regioselectivity of the borylation, particularly targeting the C2 position, is a key challenge addressed by different catalytic systems. While C-H borylation at the C2 position is often electronically favored, achieving high selectivity requires carefully chosen catalysts and conditions. nih.gov

Iridium catalysts are highly effective for the regioselective C-H functionalization of indoles. While many iridium-based systems favor borylation at the C3 position, C2 selectivity can be achieved through specific strategies. nih.govrsc.org

One approach involves the use of a directing group on the indole nitrogen. For instance, a pivaloyl directing group can facilitate the formation of a five-membered iridacycle intermediate, which preferentially directs functionalization to the C2 position over the C4 position. nih.govrsc.org This method discriminates between two similar C-H bonds through weak chelation assistance. nih.gov

Alternatively, ligand choice can control the site of borylation. While ligand-free iridium catalysis often yields C3-borylated indoles, the addition of specific ligands can switch the selectivity. nih.govrsc.org For example, using tris(pentafluorophenyl)phosphine, P(C₆F₅)₃, as a ligand with an iridium catalyst can result in exclusive formation of the C2-borylated product. nih.gov

Table 1: Iridium-Catalyzed C-H Functionalization of Indoles

| Catalyst System | Directing/Controlling Agent | Position Selectivity | Key Finding |

|---|---|---|---|

| [Cp*IrCl₂]₂ | Pivaloyl directing group | C2 | The catalyst, aided by the carbonyl directing group, favors the five-membered iridacycle, leading to C2 methylation. nih.gov |

| Ir-based catalyst | P(C₆F₅)₃ ligand | C2 | The use of the P(C₆F₅)₃ ligand directs the borylation exclusively to the C2 position. nih.gov |

Rhodium and platinum catalysts are also employed in the synthesis of functionalized indoles, though reports on direct C-H borylation are less common compared to iridium and nickel. Rhodium(III) has been shown to catalyze the C2 C-H methylation of arenes using alkylboron reagents, indicating its potential for similar borylation reactions on indole substrates. nih.gov More commonly, rhodium catalysts are utilized in decarbonylative borylation reactions, which provide an indirect route to indolylboronates from carboxylic acid derivatives like thioesters at significantly lower temperatures (80°C) than other methods. thieme-connect.de

Platinum-catalyzed systems are well-known for the diboration of alkynes, a process that follows a distinct mechanistic pathway involving bis-boryl complexes as key intermediates. nih.gov While not a direct C-H borylation of the indole ring itself, these methods are fundamental in organoboron chemistry. Additionally, rhodium and platinum catalysts are effective in cycloaddition reactions that result in the formation of an indole ring fused with other cyclic structures, such as in the synthesis of cyclohepta[b]indoles. nih.gov

Nickel-catalyzed C-H borylation represents a significant advancement, providing an efficient method for functionalizing arenes and indoles. rsc.orgnagoya-u.ac.jp A key factor for a successful reaction is the use of an N-heterocyclic carbene (NHC) ligand, with N-cyclohexyl-substituted derivatives often proving optimal. rsc.org This methodology is robust enough to be applied to gram-scale syntheses of 2-borylindole. rsc.org

The catalytic system typically involves a nickel source like Ni(cod)₂, a phosphine (B1218219) or NHC ligand, and a base. Kinetic isotope effect experiments suggest that the C-H bond cleavage is likely part of the rate-determining step in the catalytic cycle. nagoya-u.ac.jp Nickel boryl complexes are proposed as crucial intermediates in these transformations. nih.gov

Table 2: Nickel-Catalyzed C-H Borylation of Indoles

| Nickel Source | Ligand | Base | Borylating Agent | Key Feature |

|---|---|---|---|---|

| Ni(cod)₂ | Tricyclopentylphosphine | CsF | B₂pin₂ | First reported Ni-catalyzed aromatic C-H borylation. nagoya-u.ac.jp |

| Ni(cod)₂ | IPr (NHC Ligand) | CsF | B₂pin₂ | NHC ligand found to be effective for the transformation. nagoya-u.ac.jp |

| Ni(acac)₂ | XantPhos | K₃PO₄ | B₂pin₂ | Used for the borylation of alkenyl methyl ethers via C-O cleavage, not direct C-H borylation. organic-chemistry.org |

Decarboxylative Borylation Protocols

Decarboxylative borylation provides a powerful alternative for synthesizing boronic esters from readily available carboxylic acids. nih.gov This transformation circumvents the need for direct C-H activation by utilizing the carboxyl group as a synthetic handle.

Several catalytic systems have been developed for this purpose:

Nickel-Catalyzed Decarboxylative Borylation : This method transforms redox-active esters (RAEs), such as N-hydroxyphthalimide (NHPI) esters, derived from carboxylic acids into the corresponding boronate esters. The reaction proceeds under mild conditions, often at room temperature, using a NiCl₂ catalyst and a ligand. The protocol is scalable and tolerates a wide array of functional groups, as demonstrated by the conversion of the complex antibiotic vancomycin (B549263) into its boronic acid analog. nih.gov

Copper-Catalyzed Decarboxylative Borylation : A strategy utilizing photoinduced ligand-to-metal charge transfer (LMCT) with a copper catalyst allows for the conversion of (hetero)aryl acids into aryl radicals, which are then borylated at ambient temperatures. This near-UV process does not require pre-functionalization of the carboxylic acid. princeton.edu

Photoinduced Metal-Free Decarboxylative Borylation : Carboxylic acids can be converted to their N-hydroxyphthalimide ester derivatives, which, upon illumination with visible light in the presence of bis(catecholato)diboron (B79384), yield the desired pinacol boronic ester. This reaction is believed to proceed through radical intermediates and shows broad utility and functional group tolerance. nih.gov

Rhodium-Catalyzed Decarbonylative Borylation : Thioesters, which can be synthesized from carboxylic acids, undergo decarbonylative borylation in the presence of a rhodium catalyst. This two-step sequence provides access to boronic esters under relatively mild conditions (80°C). thieme-connect.de

Table 3: Comparison of Decarboxylative Borylation Methods

| Method | Catalyst | Substrate | Key Conditions |

|---|---|---|---|

| Nickel-Catalyzed | NiCl₂·6H₂O / Ligand | Redox-Active NHPI Ester | 0°C to room temperature |

| Copper-Catalyzed | Copper Catalyst | (Hetero)aryl Carboxylic Acid | Near-UV light, ambient temperature |

| Photoinduced | Metal-Free | N-hydroxyphthalimide Ester | Visible light, room temperature |

Lewis Acid-Mediated Borylation of Indole Systems

Transition-metal-free borylation methods offer a cost-effective and simpler alternative for synthesizing indolylboronates. mdpi.com Among these, Lewis acid-mediated borylation has gained significant traction. This approach typically involves the activation of a borylating agent by a Lewis acid, which then facilitates the electrophilic borylation of the electron-rich indole ring.

One common strategy employs boron trifluoride etherate (BF₃∙Et₂O) as the Lewis acid in conjunction with bis(pinacolato)diboron (pinB-Bpin). This system enables the formal electrophilic aromatic substitution on electron-rich arenes, including indoles, to introduce the boryl group. mdpi.com

Other research has explored the use of catecholborane (catBH) with a catalytic amount of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.comresearchgate.net This catalytic setup can proceed via a disproportionation reaction at room temperature, affording a mixture of the indolylboronic acid catechol ester and the corresponding 2,3-dihydroindole. nih.govresearchgate.net By increasing the temperature to 120 °C, a convergent disproportionation can be achieved, where the catalyst also facilitates the conversion of the indoline (B122111) byproduct back into the indole, thus driving the equilibrium towards the desired borylated product with yields up to 98%. nih.govmdpi.com

A significant advancement in this area is the use of boron tribromide (BBr₃) under mild conditions. nih.gov This method allows for the regioselective C4- and C7-borylation of N-pivaloyl indoles at room temperature in just one hour. nih.govresearchgate.net The reaction proceeds through the formation of an intermediate with a dibromoborane (B81526) substituent at the C7-position, highlighting the directing effect of the N-acyl group. nih.govacs.org

The choice of Lewis acid and reaction conditions can significantly influence the regioselectivity and efficiency of the borylation, as summarized in the table below.

Table 1: Lewis Acid-Catalyzed Borylation of Indoles

| Lewis Acid | Borylating Agent | Typical Conditions | Position of Borylation | Key Findings | Reference |

|---|---|---|---|---|---|

| BF₃∙Et₂O | pinB-Bpin | Varies | Varies | Enables electrophilic aromatic substitution for borylation. | mdpi.com |

| B(C₆F₅)₃ (catalytic) | catecholborane (catBH) | Toluene (B28343), 120 °C, 72 h | C3 | Convergent disproportionation allows for high yields (up to 98%). The catalyst regenerates the indole from the indoline byproduct. | nih.govmdpi.comnih.gov |

| BBr₃ | BBr₃ | DCM, rt, 1 h | C4 and C7 | Effective for N-pivaloyl indoles, proceeding under very mild conditions. | nih.gov |

Photoinduced and Metal-Free Borylation Techniques

In recent years, photoinduced and other metal-free borylation methods have emerged as powerful and sustainable strategies for C-H functionalization, including the borylation of indoles. researchgate.netacs.org These techniques avoid the use of costly and potentially toxic transition metals. nih.gov

Photoinduced borylation can be achieved through various mechanisms, including the use of photocatalysts or direct photo-initiated radical chain reactions. acs.orgnih.gov One notable metal-free approach involves the photoinduced borylation of unactivated C(sp³)–H bonds using an O-oxalate hydroxamic ester functionality. This method requires only the substrate and bis(catecholato)diboron (B₂(cat)₂) under light irradiation, proceeding without a photocatalyst or metal catalyst. nih.gov While focused on aliphatic C-H bonds, the principles demonstrate the potential for developing novel photoinduced borylations for heterocycles.

Beyond photo-methods, several other metal-free borylation techniques have been successfully applied to indoles. nih.govthieme-connect.com An efficient approach for the C2-borylation of C3-substituted indoles uses the inexpensive boron reagent BBr₃. This method provides a practical route to sterically congested C2-borylated indoles. thieme-connect.com

Frustrated Lewis Pairs (FLPs) and ambiphilic aminoborane (B14716983) catalysts have also been developed for the metal-free C-H borylation of heteroarenes. researchgate.netnih.govnih.gov These systems can catalyze the borylation of indoles at the C3 position with good to excellent yields. nih.gov Interestingly, the same catalytic systems can exhibit divergent reactivity; for instance, while 1-methylindole (B147185) undergoes C-H borylation, 1-tosylindole undergoes a borylative dearomatization, adding H and Bpin groups across the 2- and 3-positions. nih.govrsc.org

Organocatalysis provides another avenue for metal-free borylation. For example, 2-mercaptopyridine (B119420) has been shown to catalyze the C-H borylation of indoles with 2-furylcatecholborane (2-FurylBCat). nih.govacs.org The reaction is proposed to proceed via an ambiphilic mechanism where 2-mercaptopyridine activates the borylating agent. nih.gov

The table below summarizes key findings in the field of metal-free indole borylation.

Table 2: Selected Metal-Free Borylation Techniques for Indoles

| Reagent/Catalyst System | Borylating Agent | Position of Borylation | Key Features | Reference |

|---|---|---|---|---|

| BBr₃ | BBr₃ | C2 (on C3-substituted indoles) | Directed, metal-free approach for sterically hindered positions. | thieme-connect.com |

| Ambiphilic Aminoboranes | pinacolborane (HBpin) | C3 or 2,3-dearomatization | Catalyst shows divergent reactivity based on the indole's N-substituent. | nih.govnih.govrsc.org |

| 2-Mercaptopyridine (catalytic) | 2-FurylBCat | C3 | Organocatalytic approach proceeding through an FLP-type mechanism. | nih.govacs.org |

| I₂ (catalytic) / N-heterocyclic carbene borane (B79455) | N-heterocyclic carbene borane | C2 | Proceeds with the liberation of H₂ gas at elevated temperatures. | nih.govresearchgate.net |

Table of Compounds

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Indolylboronic acids are particularly well-suited for these transformations.

Suzuki-Miyaura Coupling: Fundamental Mechanisms and Substrate Scope

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. wikipedia.orgnih.gov The reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. mdpi.comnih.gov The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. This step is often facilitated by a base, which activates the boronic acid. organic-chemistry.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

The scope of the Suzuki-Miyaura reaction is broad, encompassing the coupling of various aryl, heteroaryl, vinyl, and even alkyl halides with a wide range of organoboron reagents. organic-chemistry.org

The Suzuki-Miyaura coupling is extensively used for the synthesis of bi-indolyls and other substituted indoles through the reaction of indolylboronic acids with indolyl halides. nih.govacs.org This reaction allows for the construction of complex indole-containing scaffolds, which are prevalent in many biologically active molecules. nih.gov The reactivity of the indolyl halide can be influenced by the position of the halogen and the presence of other substituents on the indole ring.

For instance, the coupling of 4-bromoindole (B15604) with 4-indole boronic acid has been shown to produce 4,4'-bi-indole. acs.org The choice of palladium catalyst and ligands is crucial for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. mit.edu

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Indolyl Halides

| Indolyl Halide | Boronic Acid | Catalyst/Ligand | Product | Yield | Reference |

| 4-Bromoindole | 4-Indole boronic acid | Pd(OAc)₂ | 4,4'-Bi-indole | 21% | acs.org |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃/SPhos | 3-Phenylindazole | High | nih.gov |

| 4-Bromo-7-azaindole | Various arylboronic acids | Pd(OAc)₂/Xantphos | 4-Aryl-7-azaindoles | Good to Excellent | beilstein-journals.org |

This table presents selected examples and is not exhaustive of all reported conditions.

The presence of a free N-H group in the indole ring can sometimes interfere with the catalytic cycle of the Suzuki-Miyaura coupling. nih.gov This is because the acidic N-H proton can react with the basic conditions often required for the reaction, or the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst deactivation. To circumvent these issues, the indole nitrogen is often protected with a suitable group, such as the tert-butyloxycarbonyl (Boc) group. mdpi.com

The N-Boc group serves several purposes:

It prevents the acidic N-H from interfering with the reaction.

It can direct the regioselectivity of lithiation for the synthesis of specific indolylboronic acids.

It can improve the solubility of the indole substrate in organic solvents.

The choice of base and solvent system is critical in the Suzuki-Miyaura coupling. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, TBAOH). mit.edunih.gov The strength and nature of the base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (B84403) (K₃PO₄) are often preferred. mit.edu

The reaction is often carried out in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, THF) and water. nih.gov The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The use of phase-transfer catalysts can sometimes be beneficial in these systems. Anhydrous conditions have also been developed, particularly for substrates that are sensitive to water. nih.gov The use of soluble organic bases like potassium trimethylsilanolate (TMSOK) under anhydrous conditions has been shown to be effective for challenging heteroaryl couplings. nih.gov

Homocoupling Reactions of Indolylboronic Acids

Homocoupling, the reaction of two molecules of the same organoboron compound to form a symmetrical biaryl, is often considered an undesirable side reaction in Suzuki-Miyaura cross-coupling. acs.org However, it can be a useful method for the synthesis of symmetrical bi-indolyls.

The homocoupling of indolylboronic acids can be promoted under certain conditions, such as in the presence of a palladium catalyst and an oxidant, or sometimes even in the absence of an aryl halide coupling partner. acs.org For example, the homocoupling of 4-indole boronic acid has been observed in the presence of Pd(OAc)₂ to yield 4,4'-bi-indole. acs.org The mechanism of homocoupling can vary, but it often involves a transmetalation step followed by either reductive elimination from a bis(organo)palladium intermediate or an oxidative process. Copper-catalyzed homocoupling of boronic acids has also been reported, proceeding through a proposed mechanism involving B-to-Cu and Cu-to-Cu transmetalation steps. nih.gov

Directed Functionalization Reactions

Beyond cross-coupling reactions, indolylboronic acids can be involved in directed functionalization reactions. In these reactions, a directing group on the indole nucleus guides a catalyst to a specific C-H bond, enabling its selective functionalization. nih.govnih.gov While the boronic acid moiety itself is not typically a directing group for C-H activation, the indole scaffold can be modified with various directing groups to achieve regioselective functionalization at positions that are otherwise difficult to access. nih.gov

For example, directing groups such as pivaloyl or N,N-disubstituted carboxamides can be installed on the indole nitrogen to direct palladium-catalyzed arylation or olefination to the C4 or C7 positions of the indole ring. nih.gov These methods provide a powerful strategy for the synthesis of highly substituted indoles that would be challenging to prepare using classical methods. The functionalized indoles can then potentially be converted to the corresponding indolylboronic acids for further transformations.

Copper-Catalyzed Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group into an organic molecule can significantly alter its physical and biological properties, such as metabolic stability and lipophilicity. organic-chemistry.org Copper-catalyzed trifluoromethylation has emerged as a key method for achieving this transformation.

A notable approach involves the copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids using an electrophilic trifluoromethylating reagent, such as Togni's reagent. organic-chemistry.orgsigmaaldrich.com This reaction proceeds under mild conditions and demonstrates a high tolerance for various functional groups. organic-chemistry.orgrsc.org The process is also amenable to heteroarylboronic acids, a class that includes indolylboronic acids. organic-chemistry.org The optimized conditions for this reaction often involve a copper(I) iodide (CuI) catalyst, a ligand like 1,10-phenanthroline, a base such as potassium carbonate (K2CO3), and a solvent like diglyme. organic-chemistry.org

Another effective trifluoromethylating agent is YlideFluor, which has been successfully used in the copper-catalyzed trifluoromethylation of (hetero)arylboronic acid pinacol esters. nih.gov This method is also characterized by its mild reaction conditions and broad functional group compatibility. nih.gov Furthermore, S-(Trifluoromethyl)diphenylsulfonium salts have been employed in copper-catalyzed trifluoromethylations, particularly with iodo-substituted aromatics, to produce the corresponding trifluoromethylated compounds in high yields. nih.gov

While direct studies on this compound are not extensively detailed, the general reactivity of indolylboronic acids in these reactions provides a strong basis for its application. A key challenge in the trifluoromethylation of arylboronic acids is the potential for a competing protodeborylation side reaction. nih.gov To mitigate this, the use of boronic acid pinacol esters has been shown to be an effective strategy, leading to moderate to high yields of the desired trifluoromethylated products. nih.gov

Table 1: Conditions for Copper-Catalyzed Trifluoromethylation of Boronic Acids

| Trifluoromethylating Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Togni's Reagent | CuI | 1,10-phenanthroline | K2CO3 | Diglyme | 35 | organic-chemistry.org |

| YlideFluor | Copper Catalyst | Not specified | Not specified | Not specified | Mild Conditions | nih.gov |

| S-(Trifluoromethyl)diphenylsulfonium salts | Copper Powder | Not specified | Not specified | Not specified | Not specified | nih.gov |

Palladium-Catalyzed Benzylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The direct benzylation of 2-indolylboronic acids can be achieved using benzyl (B1604629) bromides in the presence of a specific palladium catalyst, trans-PdBr(N-Succ)(PPh3)2. researchgate.net This method is advantageous as it avoids the need for strong bases or toxic organotin reagents. researchgate.net The reaction effectively couples substituted indole-2-boronic acids with substituted benzyl bromides to produce aryl(indolo)methanes in good yields. researchgate.net A significant benefit of this particular catalyst is its ability to suppress the undesired protodeboronation side reaction. researchgate.net

Another approach to palladium-catalyzed benzylation involves the reaction of carboxylic acids with toluene through a benzylic C-H activation pathway. organic-chemistry.orgdntb.gov.ua This method, while not directly involving indolylboronic acids, demonstrates the versatility of palladium catalysis in forming benzyl esters and highlights the ongoing development of C-H activation strategies. organic-chemistry.org

Conjugate 1,4-Addition Reactions to Enones

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. libretexts.orgmakingmolecules.com In the context of indolylboronic acids, these compounds can serve as nucleophiles in 1,4-addition reactions to α,β-unsaturated carbonyl compounds, also known as enones. libretexts.orgmakingmolecules.com This reaction results in the formation of β-indolylketones.

The reaction is often catalyzed by a Brønsted acid ionic liquid, which activates the enone by coordinating with the oxygen atom. mdpi.com The electron-rich indole ring then attacks the β-carbon of the activated enone, followed by a proton transfer and rearrangement to yield the final product. mdpi.com This method is noted for its high yields and the recyclability of the catalyst. mdpi.com

Enantioselective conjugate additions of alkenylboronic acids to indole-appended enones have also been developed. nih.govornl.gov These reactions can proceed with high enantioselectivity and yield by employing catalytic amounts of specific chiral ligands, such as 3,3'-bis(pentafluorophenyl)-BINOL, in combination with a magnesium salt. nih.govornl.gov

Table 2: Examples of Conjugate 1,4-Addition Reactions

| Indole Substrate | Enone | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Indole | Chalcone | [PyN(CH2)4SO3H][p-CH3PhSO3] | β-indolylketone | mdpi.com |

| Unprotected indole-appended enone | Alkenylboronic acid | 3,3'-bis(pentafluorophenyl)-BINOL and Mg(Ot-Bu)2 | α-branched indole derivative | nih.govornl.gov |

Multicomponent Reactions Involving Indolylboronic Acid Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov

Petasis Reactions: Scope and Mechanistic Considerations

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a versatile multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is particularly useful for generating α-amino acids and their derivatives. nih.govorganic-chemistry.org

The reaction tolerates a wide range of substrates, including various amines and organoboronic acids, and does not necessitate anhydrous or inert conditions. wikipedia.org The scope of the carbonyl component is also broad, with aldehydes like glyoxylic acid and salicylaldehyde (B1680747) being commonly used. acs.org The reaction can be performed with secondary amines, sterically hindered primary amines, and anilines. organic-chemistry.org The nucleophilic partners can be alkenylboronic acids as well as electron-rich and electroneutral (hetero)arylboronic acids. organic-chemistry.org

The mechanism is believed to involve the condensation of the amine and carbonyl to form an iminium ion, which then reacts with the boronic acid. organic-chemistry.org A key feature is the formation of a tetracoordinate boronate species, which facilitates the intramolecular transfer of the organic group from boron to the electrophilic carbon of the iminium ion. wikipedia.orgorganic-chemistry.org This transfer is generally irreversible, which is a significant advantage over the classic Mannich reaction. organic-chemistry.org When α-hydroxy aldehydes are used, the Petasis reaction can proceed with high diastereoselectivity. wikipedia.orgnih.gov

Biginelli and Hantzsch Condensations

The Biginelli and Hantzsch reactions are well-established multicomponent reactions for the synthesis of dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs), respectively. nih.govresearchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry. nih.gov

The Biginelli reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. organic-chemistry.orgyoutube.com The proposed mechanism starts with the condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This intermediate then reacts with the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone. organic-chemistry.org

The Hantzsch reaction, on the other hand, leads to the formation of 1,4-dihydropyridines through the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov

While the direct involvement of indolylboronic acids in these reactions is not as extensively documented as in other transformations, the structural components of these reactions offer potential for the incorporation of indole-containing substrates. For instance, an indole-containing aldehyde could be used as a starting material. Furthermore, there have been reports of tandem reactions where an initial transformation is followed by a Biginelli or Hantzsch-type condensation. researchgate.net

Table 3: Overview of Biginelli and Hantzsch Reactions

| Reaction | Reactants | Product | Reference |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone (DHPM) | nih.govorganic-chemistry.org |

| Hantzsch Reaction | Aldehyde, 2x β-ketoester, Ammonia source | 1,4-Dihydropyridine (DHP) | nih.gov |

Other Significant Transformations

Beyond the reactions detailed above, indolylboronic acids participate in a range of other valuable transformations. The Suzuki-Miyaura cross-coupling reaction is perhaps the most prominent application of organoboronic acids, including indolylboronic acids. mdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an electrophile, such as a halide or triflate, under mild conditions with a base. mdpi.com

Ruthenium-catalyzed C2-H arylation of indoles using boronic acids under oxidative conditions has also been developed. nih.gov This reaction demonstrates high functional group tolerance on both the indole and the boronic acid, including tolerance for halides, which allows for subsequent derivatization. nih.gov

Liebeskind-Srogl Ketone Synthesis

The Liebeskind-Srogl cross-coupling reaction is a powerful method for the synthesis of ketones from thioesters and boronic acids. nih.govchem-station.com This reaction is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). synarchive.comwikipedia.org A key feature of this reaction is that it proceeds under neutral conditions, making it suitable for substrates that are sensitive to basic or acidic environments. organic-chemistry.org

The mechanism of the first-generation Liebeskind-Srogl reaction is distinct from other cross-coupling reactions. nih.gov It is initiated by the coordination of the sulfur atom of the thioester to the copper(I) salt. youtube.com This is followed by oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the activated thioester. The resulting palladium(II) intermediate then undergoes transmetalation with the boronic acid. In this step, the organic group from the boron atom is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired ketone and regenerates the palladium(0) catalyst. youtube.com

The reaction has seen several generations of development. The second generation is palladium-free and uses an excess of the boronic acid under aerobic conditions to make the copper catalytic. wikipedia.org The third generation is also palladium-free and catalytic in copper, utilizing a thio-auxiliary with an N-O motif that mimics biological metal-scavenging systems to facilitate catalyst turnover under microwave conditions. wikipedia.orgwikiwand.com

For indolylboronic acids like this compound, the Liebeskind-Srogl reaction provides a direct route to 2-acylindoles. However, the electronic properties of the boronic acid can influence the reaction's success. Boronic acids with electron-donating groups tend to react smoothly, while those with electron-withdrawing groups or certain nitrogen heterocycles can be problematic, leading to lower yields or complex reaction mixtures. nih.gov

Table 1: Key Features of the Liebeskind-Srogl Generations

| Generation | Catalyst System | Key Features |

| First | Catalytic Pd(0), Stoichiometric Cu(I) | Anaerobic conditions, broad scope for thioesters and boronic acids. wikipedia.org |

| Second | Catalytic Cu(I) | Palladium-free, requires excess boronic acid, aerobic conditions. wikipedia.org |

| Third | Catalytic Cu(I) | Palladium-free, uses a single equivalent of boronic acid, employs a special thio-auxiliary, often under microwave conditions. wikipedia.orgwikiwand.com |

Methylation of Indole Boronic Esters

The introduction of a methyl group can significantly impact the biological activity of a molecule. nih.gov The methylation of indolylboronic esters represents a valuable transformation. Various methods have been developed to achieve this, often employing cross-coupling strategies.

One approach involves an iron-catalyzed methylation using methyl iodide. This method is thought to proceed through a radical mechanism within a solvent cage. nih.gov Another strategy utilizes trimethylphosphate as a mild and non-toxic methylating agent in a copper and iodide co-catalyzed reaction. nih.gov Mechanistic studies suggest this reaction proceeds via the slow release of methyl iodide, which then reacts with an arylcopper intermediate. nih.gov

Palladium-catalyzed C-H methylation has also been described. For instance, the C-2 methylation of indoles can be achieved using methylpotassium trifluoroborate (MeBF3K) as the methyl source. rsc.org The proposed mechanism involves transmetalation followed by C-C bond-forming reductive elimination, rather than a radical process. rsc.org

Table 2: Comparison of Methylation Methods for Arylboronic Esters

| Method | Catalyst | Methyl Source | Proposed Mechanism |

| Iron-Catalyzed | Iron salt | Methyl iodide | Radical mechanism in a solvent cage. nih.gov |

| Copper/Iodide Co-catalyzed | Copper and Iodide salts | Trimethylphosphate | Slow release of methyl iodide reacting with an arylcopper intermediate. nih.gov |

| Palladium-Catalyzed C-H Methylation | Palladium complex | MeBF3K | Transmetalation followed by reductive elimination. rsc.org |

Hydroboration and Its Applications

Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a double or triple bond. masterorganicchemistry.combyjus.com In the context of indoles, hydroboration can lead to the formation of valuable borylated indole and indoline derivatives. nih.govacs.org These products serve as versatile intermediates for further functionalization, including Suzuki-Miyaura coupling reactions. acs.org

The hydroboration of indoles can be achieved using various borane reagents, such as pinacolborane (HBpin), catecholborane (HBCat), and Piers' borane (HB(C6F5)2), with both metal-based and metal-free catalytic systems. nih.gov Metal-free systems have gained attention due to their lower cost and environmental impact. nih.govacs.org

The regioselectivity of indole hydroboration can be influenced by the reaction conditions and the substituents on the indole ring. For instance, metal-free C-H borylation of N-alkyl indoles often yields the C3-borylated product. acs.org However, under certain conditions, migration of the boryl group from the C3 to the C2 position can occur, leading to the thermodynamically more stable C2-borylated indole. acs.org The reaction of N-sulfonyl indoles with HBpin can lead to dearomative hydroboration, affording C3-borylated indolines. acs.org

The resulting organoboron compounds are valuable synthetic intermediates. They can be readily transformed into a variety of functionalized indoles through reactions like Suzuki-Miyaura coupling, oxidation, and other transformations, providing access to a wide range of substituted indole derivatives. acs.org

Transmetalation Processes in Catalytic Cycles

Transmetalation is a crucial elementary step in many cross-coupling reactions, including the Suzuki-Miyaura reaction, which is widely used for the functionalization of indolylboronic acids. nih.govrsc.org This process involves the transfer of an organic group from the boron atom of the boronic acid or its derivative to the transition metal catalyst, typically palladium. rsc.orgresearchgate.net

The mechanism of transmetalation in the Suzuki-Miyaura reaction has been the subject of extensive study. rsc.orgresearchgate.net It is generally accepted that a base is required to activate the boronic acid, forming a more nucleophilic boronate species. princeton.edu Two main pathways have been proposed for the transmetalation step: the "oxo-palladium pathway" and the "boronate pathway". princeton.eduresearchgate.net

In the oxo-palladium pathway , the halide ligand on the palladium(II) complex is exchanged for a hydroxide (B78521) or alkoxide ligand from the base. This palladium-hydroxo or -alkoxo complex then reacts with the neutral boronic acid. researchgate.netprinceton.edu

In the boronate pathway , the boronic acid first reacts with the base to form an anionic boronate species. This boronate then displaces the halide ligand on the palladium(II) complex. researchgate.netresearchgate.net

Recent studies suggest that under typical Suzuki-Miyaura conditions with a weak base and aqueous solvent, the transmetalation likely proceeds via a palladium-hydroxido complex and a neutral organoboron compound (pathway B). researchgate.net The formation of a pre-transmetalation intermediate containing a palladium-oxygen-boron linkage is considered a key feature of this step. princeton.edunih.gov The electronic nature of the boronic acid and its ester can significantly affect the rate of transmetalation. nih.gov For alkylboronic esters, the notoriously slow boron-to-copper transmetalation has been a challenge, leading to the development of new strategies to circumvent this issue, such as radical-based approaches. acs.org

Organocatalytic Roles of Indolylboronic Acids

Indolylboronic acids, including this compound, are versatile organocatalysts that can participate in a variety of organic transformations through different modes of activation. nih.gov Their catalytic activity stems from the unique electronic properties of the boron atom. nih.gov

Lewis Acid Catalysis in Organic Transformations

Organoboron compounds, such as indolylboronic acids, function as Lewis acids by accepting an electron pair, which increases the reactivity of a substrate. wikipedia.org This Lewis acidity is central to their catalytic activity in numerous organic reactions. nih.govwikipedia.org The boron atom in indolylboronic acids can coordinate to lone-pair-bearing atoms like oxygen and nitrogen, thereby activating the substrate towards nucleophilic attack or bond cleavage. wikipedia.org

For instance, boronic acids can catalyze condensation reactions, such as the formation of imines and oximes, and more complex multi-component reactions like the Mannich reaction. nih.gov The interaction between the boronic acid and a carbonyl group can facilitate the reaction by making the carbonyl carbon more electrophilic. nih.gov While specific studies focusing solely on this compound as a Lewis acid catalyst are not extensively detailed in the provided results, the general principles of boronic acid catalysis strongly suggest its potential in this role. nih.govrsc.org The electron-donating methyl group at the 4-position of the indole ring may influence the Lewis acidity of the boronic acid group at the 2-position, potentially modulating its catalytic activity and selectivity in various transformations.

Brønsted Acid Catalysis via Intramolecular Coordination

While organoboron species typically act as Lewis acids, they can also function as Brønsted acids under specific conditions. nih.gov This can occur through the formation of an adduct with a Lewis base, which then releases a proton. A notable example involves the internal coordination of an ortho-substituent, which can enhance the Brønsted acidity. nih.gov

In the context of indolylboronic acids, intramolecular hydrogen bonding or coordination involving the N-H proton of the indole ring and the boronic acid group could potentially lead to enhanced Brønsted acidity. This has been observed in other systems where intramolecular coordination plays a key role in catalysis. nih.gov For example, ortho-dialkylaminomethyl-substituted arylboronic acids have shown enhanced catalytic activity in anhydride (B1165640) formation, attributed to a dual activation mechanism involving both Lewis acid and Brønsted base catalysis. nih.gov Although direct evidence for this compound acting as a Brønsted acid catalyst via intramolecular coordination is not explicitly provided, the structural features suggest this as a plausible catalytic mode.

Asymmetric Organocatalysis Utilizing Indole-Derived Boron Species (e.g., BINOL-type)

The development of asymmetric organocatalysis has provided powerful tools for the synthesis of enantiomerically enriched compounds. youtube.com Chiral organocatalysts, often derived from natural products or readily available chiral scaffolds, can induce high levels of stereoselectivity in a variety of chemical transformations. youtube.com

Indole-derived boron species have been employed in asymmetric organocatalysis. acs.orgnih.gov A significant advancement in this area involves the use of chiral ligands, such as BINOL (1,1'-bi-2-naphthol), to create chiral boron catalysts. mdpi.comsigmaaldrich.com These catalysts can effectively control the stereochemical outcome of reactions. For example, BINOL-derived phosphoric acids are highly effective chiral Brønsted acid catalysts. mdpi.com

A novel approach merges organocatalysis with 1,2-boronate rearrangements in a Lewis base-catalyzed asymmetric multicomponent reaction involving indoles, boronic esters, and Morita–Baylis–Hillman carbonates. acs.orgnih.gov This method, utilizing cinchona alkaloid-based catalysts, leads to highly substituted and enantioenriched indole and indoline derivatives. acs.orgnih.gov While the specific use of this compound in such a system is not detailed, the general strategy highlights the potential for developing asymmetric transformations with indole-derived boron species. acs.orgnih.gov

Boron-Based Catalysts in Indole Functionalization

Boron-based reagents are widely used as catalysts for the functionalization of indoles, enabling a range of transformations with high efficiency and selectivity. acs.orgnih.gov

Boron Trifluoride Diethyl Etherate (BF3·OEt2) in C-H Formylation of Indoles

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and commonly used Lewis acid in organic synthesis. nih.govrsc.org It has proven to be an effective catalyst for the C-H formylation of indoles. nih.govfigshare.comacs.org This reaction provides a direct and efficient route to synthesize valuable 3-formylindoles. nih.gov

A practical and scalable method for the C-H formylation of indoles utilizes BF₃·OEt₂ as a stoichiometric catalyst with trimethyl orthoformate (TMOF) as the formyl source. nih.govfigshare.comacs.org This approach allows for the rapid and efficient synthesis of a wide array of C-formylindoles, including derivatives at the C2, C3, C6, and C7 positions. nih.govacs.org A plausible mechanism involves the activation of the formylating agent by BF₃·OEt₂, forming an oxonium intermediate which then undergoes electrophilic attack on the indole ring. nih.gov This method offers a significant improvement over traditional formylation methods that often require harsh conditions and environmentally hazardous reagents. nih.gov

The scope of this BF₃·OEt₂-catalyzed formylation extends to various substituted indoles, demonstrating its broad applicability. nih.gov

Electrophilic Activation in Substitution and Cycloaddition Reactions

Boron-based Lewis acids are instrumental in activating indoles for electrophilic substitution and cycloaddition reactions. nih.govresearchgate.net BF₃·OEt₂ has been successfully employed to promote the C3-alkylation of indoles with maleimides, yielding 3-indolylsuccinimides in excellent yields under mild conditions. nih.gov This highlights the ability of BF₃·OEt₂ to facilitate the formation of new carbon-carbon bonds at the electron-rich C3 position of the indole nucleus.

Furthermore, boron trichloride (B1173362) (BCl₃) can mediate the cyclization of ortho-alkynylstyrenes to produce boron-functionalized indenes and benzofulvenes. acs.org This metal-free method allows for precise control over the reaction outcome by adjusting the conditions. acs.org The resulting borylated products are versatile intermediates for further synthetic transformations. acs.org

In the realm of cycloadditions, the C2-C3 double bond of indoles can participate in these reactions, leading to the formation of fused ring systems. researchgate.net The use of Lewis acids can facilitate these transformations. For example, InBr₃ has been used to catalyze the domino reaction of indoles, phenylacetylenes, and 3-methyleneoxindolines to afford tetrahydrospiro[carbazole-1,3′-indolines]. researchgate.net While not a boron-based catalyst, this illustrates the general principle of Lewis acid catalysis in promoting cycloadditions involving indoles.

Advanced Derivatization and Functionalization Strategies for Indolylboronic Acid Frameworks

Boronate Ester Formation and Reactivity

4-Methyl-1H-indole-2-boronic acid readily undergoes esterification with diols to form cyclic boronate esters. This transformation is not merely a protection strategy but also modulates the reactivity of the boron center, enhancing its stability and utility in subsequent reactions. The most commonly employed diol for this purpose is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), yielding the corresponding pinacol boronate ester. Other diols can also be utilized, potentially influencing the reactivity and solubility of the resulting ester.

The formation of boronate esters is typically achieved by reacting the boronic acid with the diol in an appropriate solvent, often with azeotropic removal of water to drive the equilibrium towards the ester.

Table 1: Common Diols for Boronate Ester Formation

| Diol Name | Resulting Boronate Ester | Key Features |

| Pinacol | Pinacol boronate ester | High stability, crystalline, commonly used in Suzuki-Miyaura coupling. |

| Ethylene Glycol | Ethylene glycol boronate ester | Increased water solubility compared to pinacol esters. |

| Catechol | Catechol boronate ester | Electron-deficient, can influence transmetalation rates in cross-coupling reactions. nih.gov |

| N-Methyliminodiacetic acid (MIDA) | MIDA boronate ester | Exceptionally stable, allows for slow release of the boronic acid under basic conditions, useful for iterative cross-coupling. |

The primary application of these boronate esters is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction forms a carbon-carbon bond between the indole-2-position and an aryl, heteroaryl, or vinyl group, offering a powerful tool for the synthesis of complex biaryl and heterocyclic structures. The reactivity of the boronate ester in the Suzuki-Miyaura coupling is influenced by several factors, including the nature of the diol, the palladium catalyst, the base, and the reaction solvent. nih.govillinois.edu Generally, boronic acids are considered more reactive than their corresponding boronate esters in Suzuki-Miyaura couplings. researchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Post-Synthetic Modification of Indolylboronic Acid Scaffolds

Beyond the versatile reactivity of the boronic acid group, the indole (B1671886) scaffold of this compound itself presents numerous opportunities for post-synthetic modification. These modifications can be used to further elaborate the molecular structure, introduce new functional groups, and fine-tune the biological or material properties of the final compound.

A prominent strategy for such modifications is the transition-metal-catalyzed C-H functionalization of the indole ring. acs.orgacs.org This approach allows for the direct introduction of substituents at various positions of the indole core, offering a highly atom-economical and efficient route to complex derivatives. For instance, directed C-H activation can be employed to selectively functionalize the C4, C5, C6, or C7 positions of the indole ring. nih.gov The choice of directing group and catalyst system is crucial for achieving high regioselectivity. While specific examples for the C-H functionalization of this compound are not extensively documented, the principles established for other indole derivatives suggest the feasibility of such transformations, provided the reaction conditions are compatible with the boronic acid moiety.

Furthermore, the methyl group at the C4 position could potentially be a site for functionalization, for instance, through radical-mediated reactions, although this is a less commonly explored strategy compared to C-H activation of the aromatic core.

Chemical Derivatization for Enhanced Analytical Utility (e.g., in Mass Spectrometry)

The sensitive and accurate detection of this compound, particularly at trace levels in complex matrices, is crucial for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique for this purpose; however, boronic acids can present challenges in MS analysis due to their polarity and tendency to form boroxines (cyclic trimers). nih.gov

To overcome these challenges and enhance analytical utility, chemical derivatization is often employed. Derivatization can improve ionization efficiency, increase sensitivity, and provide more structurally informative fragmentation patterns in tandem MS (MS/MS) experiments.

A common strategy for the derivatization of boronic acids for LC-MS analysis involves the formation of stable esters. For example, derivatization with N-methyliminodiacetic acid (MIDA) creates a stable MIDA boronate ester that is amenable to chromatographic separation and provides a distinct molecular ion in the mass spectrum. researchgate.net This approach has been shown to improve the detection of arylboronic acids at low concentrations.

Another approach involves derivatization with reagents that introduce a permanently charged group, thereby enhancing ionization efficiency in electrospray ionization (ESI). For instance, derivatization with a reagent containing a quaternary ammonium (B1175870) or pyridinium (B92312) group can significantly boost the signal intensity in positive-ion ESI-MS. researchgate.net

While specific protocols for the derivatization of this compound for MS analysis are not widely published, the general methods developed for other arylboronic acids provide a strong foundation for developing tailored analytical strategies. The choice of derivatization reagent and method will depend on the specific analytical requirements, such as the desired level of sensitivity and the nature of the sample matrix.

Computational and Theoretical Studies on Indolylboronic Acids

Electronic Structure and Reactivity Modeling

The chemical behavior of 4-Methyl-1H-indole-2-boronic acid is fundamentally governed by its electronic structure. The boronic acid group, -B(OH)₂, possesses a boron atom that is isoelectronic with a carbocation; it is sp² hybridized with a vacant p-orbital. nih.gov This empty orbital makes the boron atom a Lewis acid, prone to attack by nucleophiles. nih.gov The indole (B1671886) ring system is an electron-rich aromatic heterocycle, which influences the reactivity of the attached boronic acid moiety.

Computational techniques such as Density Functional Theory (DFT) are employed to model the electronic distribution and reactivity of such molecules. nih.gov Analyses based on Natural Bond Orbitals (NBO) can elucidate the nature of the boron-oxygen and boron-carbon bonds, revealing significant dative pπ–pπ bonding contributions between boron and oxygen. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich and electron-deficient regions, providing insights into where the molecule is likely to engage in electrophilic or nucleophilic interactions. nih.gov These maps can highlight subtle features related to intramolecular weak interactions and charge delocalization that stabilize the molecule's structure. nih.gov

Quantum Information Theory (QIT) offers a deeper perspective, relating reactivity to the kinetic energy of electrons, which is also a measure of gradient information. mdpi.com This framework helps in understanding charge transfer processes, such as those occurring in donor-acceptor complexes involving the Lewis acidic boron center. mdpi.com

Mechanistic Investigations through Computational Chemistry

Computational chemistry is a vital tool for elucidating the complex reaction mechanisms involving indolylboronic acids. DFT calculations are frequently used to map the potential energy surfaces of reactions, identifying the geometries and energies of reactants, transition states, and intermediates. ruhr-uni-bochum.de

For instance, in the Lewis-acid-mediated borylation of indoles, a proposed mechanism involves the initial attack of a Lewis acid (e.g., BF₃) on the indole ring. mdpi.com This is followed by a reaction with a boron source like bis(pinacolato)diboron (B136004) (pinB-Bpin) to form a dihydroindole intermediate. mdpi.com This intermediate can then disproportionate to yield the final indolylboronate product. mdpi.com Computational modeling helps to validate such pathways and calculate the activation energies for each step.

Similarly, the mechanisms of widely used cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been studied extensively using DFT. ruhr-uni-bochum.de These studies investigate alternative catalytic cycles, for example, those starting from a neutral Pd(0) complex versus an anionic palladium species. ruhr-uni-bochum.de The calculations reveal that such reactions often proceed through cis-configured square planar palladium(II) intermediates with moderate activation energies, consistent with experimental observations. ruhr-uni-bochum.de In some cooperative copper/palladium catalyzed systems, computational studies have predicted that bimetallic Cu-Pd intermediates are crucial, a prediction later confirmed by experimental ESI-MS investigations. ruhr-uni-bochum.de

Stereoelectronic Effects and Conformational Analysis

The three-dimensional structure and orientation of the boronic acid group relative to the indole ring can significantly impact reactivity, a phenomenon governed by stereoelectronic effects. Computational studies on simple boronic acids have identified three primary conformers based on the orientation of the hydroxyl groups: endo-exo, anti, and syn. researchgate.neteckerd.edu For many aliphatic and aromatic boronic acids, the endo-exo conformer is generally found to be the most stable in both the gas phase and in solution. researchgate.neteckerd.edu However, the energy differences between conformers can be small, and specific intramolecular interactions, such as hydrogen bonding, can favor other forms. researchgate.net

Conformational searches can be performed using molecular dynamics at a semi-empirical level, with low-energy structures being further optimized using higher-level DFT calculations. nih.gov The stability and reactivity of these conformers are then analyzed using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM) and NBO analysis. nih.govss-pub.org These analyses can reveal the influence of hyperconjugative effects and hydrogen bonding on the conformational equilibrium. ss-pub.org In the context of boronic acid oxidation, computational analyses have shown that stereoelectronic effects are key to the stability of tetrahedral intermediates formed during the reaction. nih.gov

Thermodynamics of Boronic Acid Aggregation and Intermediate Formation

Boronic acids have a well-known tendency to undergo reversible self-condensation (dehydration) to form cyclic trimers known as boroxines. eckerd.edursc.org The thermodynamics of this aggregation process have been investigated computationally. researchgate.neteckerd.edunih.gov

The thermodynamic parameters are sensitive to the solvent environment. eckerd.edu Calculations using continuum solvation models like the Polarizable Continuum Model (PCM) show that the enthalpy of formation for boroxine (B1236090) in implicit solvents like carbon tetrachloride or water remains positive but is slightly lower than in the gas phase. eckerd.edu

| Reaction | System | Computational Level | ΔH°₂₉₈ (kcal/mol) | Medium |

| 3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O | R = H | MP2/aug-cc-pVTZ | +12.2 | In Vacuo |

| 3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O | R = H | PCM/UFF | +11.2 | Carbon Tetrachloride |

| 3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O | R = H | PCM/UFF | +9.8 | Aqueous |

| 3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O | R = H₂N | MP2/aug-cc-pVTZ | -2.9 | In Vacuo |

This table presents calculated thermodynamic data for the formation of boroxines from representative boronic acids. Data adapted from computational studies. eckerd.edu

Studies on Boron-Nitrogen and Boron-Diol Intramolecular Interactions

The boron atom in indolylboronic acids can participate in various non-covalent interactions. A key interaction is the formation of a dative bond between the nitrogen atom of the indole ring and the empty p-orbital of the boron atom, particularly in certain conformations or intermediate states. The strength of these intramolecular B-N interactions has been a subject of computational and experimental study, as they can influence the acidity and reactivity of the boronic acid. nih.gov

The interaction of boronic acids with diols to form reversible boronate esters is fundamental to their use in sensors and for carbohydrate recognition. nih.gov Structure-reactivity relationships in boronic acid-diol complexation are investigated by determining binding constants. nih.gov These constants are often measured using competitive binding assays with fluorescent reporters like Alizarin Red S (ARS). nih.gov Computational studies can model the structure of these boronate esters and the thermodynamics of their formation.

Furthermore, theoretical approaches like the Noncovalent Interactions (NCI) index can be used to analyze and visualize other weak interactions, such as boron-π interactions between the boron atom and an aromatic ring system. researchgate.net These studies help to confirm the nature of interactions that stabilize crystal packing and influence the supramolecular chemistry of these compounds. researchgate.net

Future Research Directions and Potential Innovations for 4 Methyl 1h Indole 2 Boronic Acid

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Traditional syntheses of arylboronic acids often rely on methods such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters at low temperatures, which can have limitations in terms of functional group tolerance and yield. nih.govnih.gov Research is now moving towards more efficient, sustainable, and scalable production methods for substituted indole (B1671886) boronic acids like the 4-methyl derivative.

A significant area of development is the transition-metal-catalyzed C-H borylation of indoles. nih.govmdpi.com This approach directly converts a carbon-hydrogen bond on the indole ring into a carbon-boron bond, offering an atom-economical route that avoids the need for pre-functionalized starting materials like haloindoles. nih.gov Iridium-catalyzed reactions have been pivotal in this area, enabling the direct borylation of various aromatic compounds, including heteroarenes like indoles. mdpi.com Future work will likely focus on developing catalysts that offer higher regioselectivity for the C-2 position of the 4-methylindole (B103444) core and operate under milder conditions.

Another promising and sustainable approach is mechanochemistry. mdpi.comrsc.org The solvent-free grinding of a boronic acid with a diol has been shown to produce boronic acid esters in excellent yield, offering a facile and environmentally benign method. rsc.org Applying this mechanochemical approach to the synthesis or derivatization of 4-Methyl-1H-indole-2-boronic acid could significantly reduce solvent waste and energy consumption. mdpi.com Further research could explore one-pot mechanochemical C-H borylation to streamline the synthesis from the parent 4-methylindole.

Borylative cyclization of precursors like 2-alkynylanilines represents another innovative route, providing direct access to indole boronic esters from simple starting materials. nih.gov Optimizing these cyclization protocols for substituted precursors could yield this compound derivatives efficiently. The integration of these cyclization reactions with subsequent cross-coupling processes in a single vessel presents a powerful strategy for rapid molecular diversification. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Relevant Research Areas |

| Direct C-H Borylation | Transition-metal-catalyzed conversion of a C-H bond on the indole ring to a C-B bond. | Atom economy, avoids pre-functionalization, milder conditions. nih.govmdpi.com | Development of new iridium or ruthenium catalysts for improved regioselectivity. mdpi.comresearchgate.net |

| Mechanochemistry | Solvent-free synthesis or derivatization via mechanical grinding of reactants. | Reduced solvent waste, energy efficiency, high yields. rsc.org | Application to direct C-H borylation; one-pot synthesis and functionalization. mdpi.com |

| Borylative Cyclization | Cyclization of functionalized aniline (B41778) precursors (e.g., 2-alkynylanilines) to form the indole ring and install the boronic ester simultaneously. | Access from simple, linear precursors; potential for one-pot tandem reactions. nih.gov | Substrate scope expansion to include precursors for 4-methyl substituted indoles. |

| Lewis Acid Catalysis | Use of a Lewis acid like boron trifluoride diethyl etherate to catalyze the conversion of substituted indoles into indolylboronates. | Transition-metal-free conditions, tolerance of sensitive functional groups. nih.gov | Optimization for specific isomers and scaling of the reaction. |

Exploration of Undiscovered Reactivity Patterns and Catalytic Cycles

While this compound is a well-established partner in Suzuki-Miyaura cross-coupling reactions for forming C-C bonds, its reactivity is far from fully explored. nih.govchemimpex.com Future research will likely uncover novel transformations and catalytic applications for this versatile reagent.

One area of interest is its use in multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Designing new multicomponent reactions that incorporate this compound could provide rapid access to libraries of complex indole-containing compounds for biological screening.

The boronic acid moiety itself can act as a catalyst. Organoboron acids can catalyze a variety of organic transformations, including condensations, cycloadditions, and rearrangements, by activating hydroxyl or carbonyl groups. acs.org Research into the catalytic activity of this compound could lead to its use in promoting reactions like N-glycosylations or other condensation reactions, where the indole backbone might influence selectivity. nih.gov For example, arylboronic acids have been shown to catalyze the regio- and stereoselective N-glycosylation of azole heterocycles. nih.gov

Furthermore, exploring reactivity beyond standard cross-coupling is crucial. This includes investigating its participation in copper-catalyzed trifluoromethylations, palladium-catalyzed benzylations, and homocoupling reactions. sigmaaldrich.com The unique electronic properties conferred by the 4-methyl group on the indole ring may lead to undiscovered reactivity patterns, such as participation in radical-mediated pathways or uncommon C-O or C-N bond-forming reactions. acs.orgacs.org

| Reaction Type | Description | Potential Innovation |

| Multicomponent Reactions | One-pot reactions combining three or more reactants to build complex molecules. nih.gov | Rapid synthesis of diverse and complex indole-based molecular libraries for drug discovery. |

| Organoboron Catalysis | Use of the boronic acid moiety as a Lewis acid catalyst to activate substrates. acs.org | Development of novel catalytic systems for reactions like glycosylations or esterifications, where the indole scaffold may impart unique selectivity. nih.gov |

| Novel Cross-Couplings | Participation in C-N or C-O bond formations, or reactions with unconventional coupling partners. | Expanding the synthetic toolkit for indole functionalization beyond C-C bonds. nih.gov |

| Radical Reactions | Involvement in radical-mediated transformations. | Uncovering new pathways for functionalization, potentially at different positions of the indole ring. acs.org |

Integration into Advanced Materials Science and Chemsensory Systems

The unique structure of this compound, combining a signaling indole unit with a versatile binding boronic acid group, makes it an excellent candidate for advanced materials and chemical sensors. nih.govchemimpex.com

In materials science, boronic acids are used to create dynamic covalent polymers and organogels. researchgate.net The reversible interaction between boronic acids and diols can be used to form cross-linked networks that are responsive to stimuli such as pH or the presence of specific sugars. nih.gov this compound could be incorporated as a monomer into polymers or as a gelling agent, where the indole moiety could introduce desirable properties such as fluorescence, charge-transport capabilities, or specific intermolecular interactions (e.g., π-stacking). researchgate.net